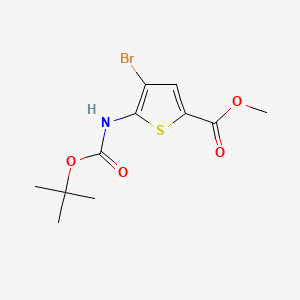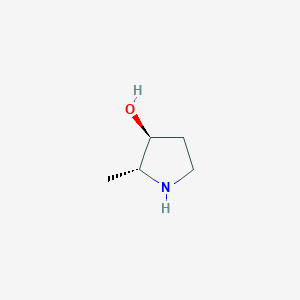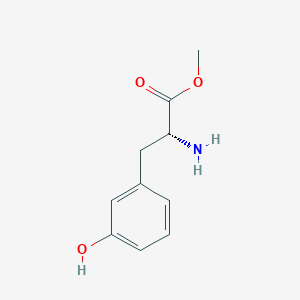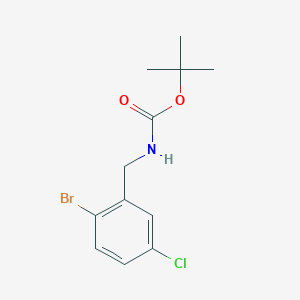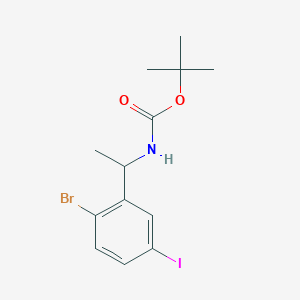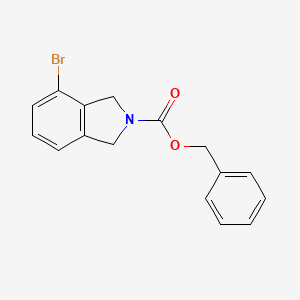
benzyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate: is a heterocyclic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two fluorine atoms and two hydroxyl groups on the piperidine ring, along with a benzyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The hydroxyl groups contribute to hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The benzyl ester group may facilitate membrane permeability, allowing the compound to reach intracellular targets.
相似化合物的比较
- Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While similar in their core structure, these compounds differ in the functional groups attached to the piperidine or pyrrolidine ring.
- Chemical Properties: The presence of different functional groups affects their reactivity, solubility, and stability.
- Applications: Each compound has unique applications based on its specific chemical properties. For example, benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate may be more suitable for certain oxidation reactions, while benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate may be preferred for substitution reactions.
属性
IUPAC Name |
benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c14-12(15)9-16(7-6-13(12,18)19)11(17)20-8-10-4-2-1-3-5-10/h1-5,18-19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONSHNHEDWVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(O)O)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
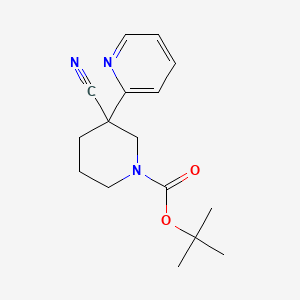
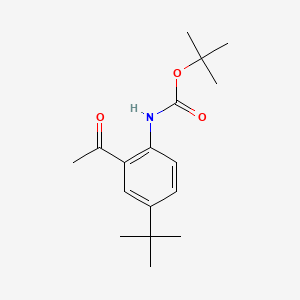
![1'-Boc-spiro[6-methoxy-indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8148334.png)
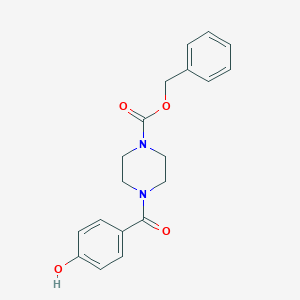
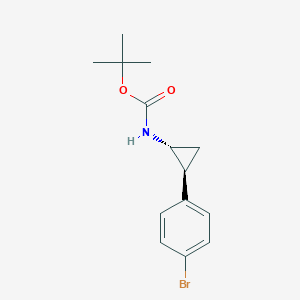
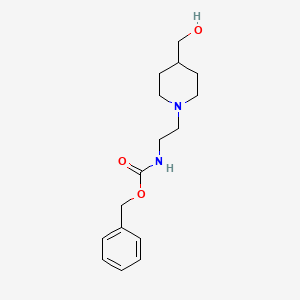
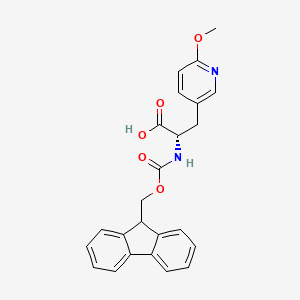
![Benzyl N-[2-(2-bromophenyl)ethyl]carbamate](/img/structure/B8148373.png)
